Cas no 64942-62-7 (3,4-Dichloro-6-phenylpyridazine)

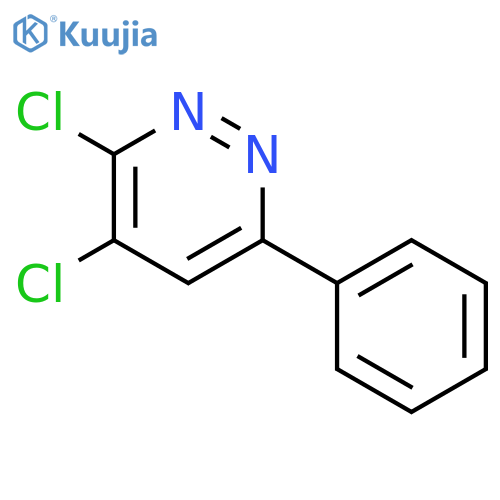

64942-62-7 structure

商品名:3,4-Dichloro-6-phenylpyridazine

CAS番号:64942-62-7

MF:C10H6Cl2N2

メガワット:225.074039936066

MDL:MFCD12828180

CID:58248

PubChem ID:13163231

3,4-Dichloro-6-phenylpyridazine 化学的及び物理的性質

名前と識別子

-

- 3,4-Dichloro-6-phenylpyridazine

- 3-Phenyl-5,6-dichloropyridazine

- Pyridazine, 3,4-dichloro-6-phenyl-

- dichlorophenylpyridazine

- Pyridazine,3,4-dichloro-6-phenyl

- HD-0710

- DGKIYVQEFBTNMF-UHFFFAOYSA-N

- DTXSID00523845

- CS-0326735

- 3,4-dichloro-6-phenyl-pyridazine

- AKOS005073030

- A867787

- 64942-62-7

- FT-0681317

- 3.4-dichloro-6-phenylpyridazine

- J-511137

- MFCD12828180

- SCHEMBL581664

- DB-028567

-

- MDL: MFCD12828180

- インチ: InChI=1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H

- InChIKey: DGKIYVQEFBTNMF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl

計算された属性

- せいみつぶんしりょう: 223.99100

- どういたいしつりょう: 223.9908036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.363

- ゆうかいてん: 164-165°

- PSA: 25.78000

- LogP: 3.45040

3,4-Dichloro-6-phenylpyridazine セキュリティ情報

- 危険レベル:IRRITANT

3,4-Dichloro-6-phenylpyridazine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-Dichloro-6-phenylpyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM102318-1g |

3,4-Dichloro-6-phenylpyridazine |

64942-62-7 | 95% | 1g |

$*** | 2023-05-29 | |

| Key Organics Ltd | HD-0710-5MG |

3,4-dichloro-6-phenylpyridazine |

64942-62-7 | >95% | 5mg |

£35.00 | 2025-02-08 | |

| Key Organics Ltd | HD-0710-10G |

3,4-dichloro-6-phenylpyridazine |

64942-62-7 | >95% | 10g |

£2640.00 | 2025-02-08 | |

| TRC | D033005-25mg |

3,4-Dichloro-6-phenylpyridazine |

64942-62-7 | 25mg |

$ 245.00 | 2022-06-06 | ||

| TRC | D033005-50mg |

3,4-Dichloro-6-phenylpyridazine |

64942-62-7 | 50mg |

$ 405.00 | 2022-06-06 | ||

| abcr | AB270014-500 mg |

3,4-Dichloro-6-phenylpyridazine, 95%; . |

64942-62-7 | 95% | 500 mg |

€397.80 | 2023-07-20 | |

| Matrix Scientific | 048600-1g |

3,4-Dichloro-6-phenylpyridazine, >95% |

64942-62-7 | >95% | 1g |

$756.00 | 2021-06-27 | |

| Key Organics Ltd | HD-0710-0.5G |

3,4-dichloro-6-phenylpyridazine |

64942-62-7 | >95% | 0.5g |

£215.00 | 2025-02-08 | |

| Key Organics Ltd | HD-0710-5G |

3,4-dichloro-6-phenylpyridazine |

64942-62-7 | >95% | 5g |

£1485.00 | 2025-02-08 | |

| Matrix Scientific | 048600-500mg |

3,4-Dichloro-6-phenylpyridazine, >95% |

64942-62-7 | >95% | 500mg |

$599.00 | 2021-06-27 |

3,4-Dichloro-6-phenylpyridazine 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

64942-62-7 (3,4-Dichloro-6-phenylpyridazine) 関連製品

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64942-62-7)3,4-Dichloro-6-phenylpyridazine

清らかである:99%

はかる:1g

価格 ($):418.0